2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane
Description
2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane is a five-membered heterocyclic organophosphorus compound characterized by a dioxaphospholane ring system with chlorine at the phosphorus center and diethyl substituents at the 4,4-positions. This compound belongs to a broader class of dioxaphospholanes, which are widely employed as ligands in coordination chemistry and as phosphitylation reagents in ³¹P NMR spectroscopy for analyzing hydroxyl-containing compounds like lignins. The diethyl groups introduce steric bulk, which can influence reactivity, ligand coordination behavior, and spectroscopic resolution compared to analogs with smaller substituents (e.g., methyl) or fused aromatic systems (e.g., benzo derivatives) .
Properties
CAS No. |
648429-02-1 |
|---|---|
Molecular Formula |
C6H12ClO2P |
Molecular Weight |
182.58 g/mol |
IUPAC Name |
2-chloro-4,4-diethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12ClO2P/c1-3-6(4-2)5-8-10(7)9-6/h3-5H2,1-2H3 |
InChI Key |
JFBZMSXBYQLJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(O1)Cl)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the phosphorus center undergoes nucleophilic displacement, forming phosphite esters or other derivatives.
Key Findings :
-
Reactions with alcohols (e.g., ethanol) proceed efficiently at room temperature, yielding phosphite esters with high regioselectivity due to steric shielding by the diethyl groups.
-
Bulky amines like piperidine require low temperatures to minimize side reactions .
Phosphorylation Reactions
The compound acts as a phosphorylating agent in the synthesis of flame retardants and polymers.
Example Reaction :
| Substrate | Catalyst | Temp. | Mn (g/mol) | Đ (Dispersity) | Reference |
|---|---|---|---|---|---|
| Poly(ethylene glycol) | DBU | 40°C | 12,000 | 1.15 | |
| Benzoin | TEA | RT | N/A | N/A |
Mechanistic Insight :
-
The chlorine atom is displaced by nucleophiles (e.g., hydroxyl groups in polyols), forming P–O bonds.
-
Steric hindrance from diethyl groups slows polymerization kinetics but enhances thermal stability in resulting polymers .
Hydrolysis and Degradation
Hydrolysis pathways vary based on pH and temperature:
Notable Data :
-
Hydrolysis under acidic conditions generates HCl, which can autocatalyze further degradation .
-
Neutral hydrolysis retains the cyclic structure temporarily, forming intermediates detectable via NMR () .
Reactions with Carbonyl Compounds
The phosphorus center reacts with ketones and aldehydes:
Hexafluoroacetone Reaction :
| Isomer | NMR Shift (ppm) | Yield | Stability | Reference |
|---|---|---|---|---|
| PCO | −24.5 | 55% | Kinetically favored | |
| POC | −26.5 | 45% | Thermodynamically stable |
Stereochemical Notes :
-
The reaction exhibits high stereoselectivity due to the rigid bicyclic transition state .
-
POC isomers dominate at equilibrium due to reduced ring strain .
Comparison with Analogues
Reactivity differences due to substituents:
Trend :
Comparison with Similar Compounds
Key Observations :
Critical Findings :
- Tetramethyl derivatives excel in phenolic group discrimination but fail in aliphatic regions due to signal overlap .
- Ethyl-substituted analogs are less effective in NMR applications compared to methyl or benzo derivatives, likely due to excessive steric bulk reducing reaction efficiency .
Coordination Chemistry and Metal Complexes
Dioxaphospholanes act as ligands in transition metal complexes. Substituent size and rigidity dictate coordination behavior:
Mechanistic Insights :
Preparation Methods
Method Using Phosphorus Trichloride and Diethyl Glycol
This method is characterized by the following steps:
Reagents : Phosphorus trichloride and diethyl glycol.
Conditions : The reaction is conducted in an inert atmosphere (usually nitrogen) to prevent the formation of unwanted byproducts such as hydrogen chloride gas.
-
- A solution of phosphorus trichloride is prepared, often in a solvent such as dichloromethane or cyclohexane.
- Diethyl glycol is added dropwise to the phosphorus trichloride solution while maintaining nitrogen flow to carry away hydrogen chloride produced during the reaction.
- The mixture is stirred at low temperatures (typically between -10°C to 20°C) for several hours.
- After completion, reduced pressure distillation is performed to isolate the product.
Yield and Purity : Reports indicate yields ranging from 90% to 91.2% with high purity levels (up to 99.3% as determined by gas chromatography).
Alternative Method with Dichloromethane Solvent
Another approach involves using dichloromethane as a solvent for the reaction:
Reagents : Phosphorus trichloride and ethylene glycol are used similarly to the previous method.
Conditions : The reaction temperature is maintained at around 5°C.
-
- Phosphorus trichloride is dissolved in dichloromethane.
- Ethylene glycol is added dropwise under nitrogen atmosphere.
- The product is obtained through distillation after the reaction completes.
Yield and Purity : This method also achieves high yields (approximately 90%) and purities exceeding 99%.
Reaction Mechanism
The synthesis mechanism involves a nucleophilic attack on the phosphorus atom by the hydroxyl group of diethyl glycol or ethylene glycol. This leads to the formation of phosphite esters or similar derivatives. The presence of chlorine enhances electrophilicity at the phosphorus center, facilitating further reactions that stabilize the cyclic structure of the compound.
Comparative Analysis of Preparation Methods
| Method | Solvent Used | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phosphorus Trichloride + Diethyl Glycol | Dichloromethane/Cyclohexane | -10°C to 20°C | 90-91.2 | 99.1-99.3 |
| Phosphorus Trichloride + Ethylene Glycol | Dichloromethane | ~5°C | ~90 | >99 |
Q & A
Q. What synthetic methods optimize the yield and purity of 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane?
Modified synthetic routes involving prolonged reaction times and controlled stoichiometry of diols with PCl₃ improve yield and reproducibility. Characterization via multinuclear NMR (¹H, ¹³C, ³¹P) is critical for confirming purity. For example, spin system simulations (AA’BB’X) resolve complex ¹H NMR spectra in derivatives like the 4,5-benzo analogue .
Q. What safety protocols are essential for handling this compound?
As a corrosive liquid, handling requires PPE (gloves, goggles) and adherence to transport regulations (UN Class 8). Work should occur in fume hoods with inert gas purging to mitigate hydrolysis or oxidation risks .
Q. How is ³¹P NMR spectroscopy applied to analyze hydroxyl groups using this compound?
The compound acts as a phosphitylation reagent to derivatize hydroxyl groups in lignin or polymers. Key parameters include:
- Internal standard : Cholesterol or triphenylphosphine oxide.
- Acquisition : 128 scans, 15 s delay, 80 ppm spectral width.
- Resolution : Distinguishes phenolic vs. aliphatic hydroxyls but may require complementary reagents (e.g., tetramethyl derivatives) for condensed phenolic moieties .
Advanced Research Questions
Q. How does ligand rigidity influence metal complex formation with transition metals?
Substituents like benzo groups increase ring rigidity, reducing conformational flexibility. For example, 2-chloro-4,5-benzo-1,3,2-dioxaphospholane forms single-conformer Ru(II) complexes, whereas non-benzo analogues yield mixtures due to dynamic ring puckering .
Q. How can contradictions in ³¹P NMR data (phenolic vs. aliphatic resolution) be resolved?
While the compound provides excellent phenolic resolution, aliphatic hydroxyls (e.g., primary/secondary alcohols) overlap. Use sterically hindered derivatives (e.g., 2-chloro-4,4,5,5-tetramethyldioxaphospholane) or complementary techniques like HSQC NMR for aliphatic differentiation .
Q. What governs stoichiometry in ruthenium complex synthesis?
The metal precursor dictates ligand binding:
Q. How do substituent effects correlate with ³¹P NMR chemical shifts?
Hammett linear free-energy relationships (LFERs) apply: electron-withdrawing groups (e.g., Cl) deshield phosphorus, upfield shifting δ³¹P. Para-substituted phenols show linear δ³¹P vs. σ substituent constant trends, enabling predictive modeling for analogous systems .
Q. Can air oxidation optimize phosphorylated derivative synthesis?
Controlled air exposure (O₂ as oxidant) accelerates 2-chloro-2-oxo-1,3,2-dioxaphospholane formation, a precursor for phosphoryl choline derivatives. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
